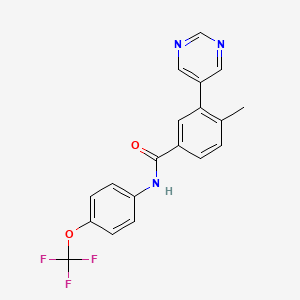
4-Methyl-3-(pyrimidin-5-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25656651-Compound-36b is a small molecular drug with a molecular weight of 373.3 g/mol and a topological polar surface area of 4.2. It is known for its potential therapeutic applications, particularly in the treatment of diseases such as rheumatoid arthritis .
Preparation Methods
The synthetic routes and reaction conditions for the preparation of PMID25656651-Compound-36b are not explicitly detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.
Chemical Reactions Analysis
PMID25656651-Compound-36b undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID25656651-Compound-36b has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Medicine: It is being studied for its potential therapeutic applications in the treatment of diseases such as rheumatoid arthritis.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMID25656651-Compound-36b involves its interaction with specific molecular targets and pathways. It is known to inhibit Bruton’s tyrosine kinase, which plays a crucial role in the signaling pathways involved in cell proliferation and survival . By inhibiting this kinase, PMID25656651-Compound-36b can reduce the proliferation of diseased cells and promote apoptosis.
Comparison with Similar Compounds
PMID25656651-Compound-36b can be compared with other similar compounds, such as:
PMID25656651-Compound-35: This compound is also a small molecular drug with similar therapeutic applications.
PMID25656651-Compound-36c: This compound has a similar structure and mechanism of action but may have different pharmacokinetic properties.
PMID25656651-Compound-19b: This compound is another small molecular drug with similar applications but different chemical properties.
The uniqueness of PMID25656651-Compound-36b lies in its specific interaction with Bruton’s tyrosine kinase and its potential therapeutic applications in the treatment of rheumatoid arthritis .
Properties
Molecular Formula |
C19H14F3N3O2 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-methyl-3-pyrimidin-5-yl-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-2-3-13(8-17(12)14-9-23-11-24-10-14)18(26)25-15-4-6-16(7-5-15)27-19(20,21)22/h2-11H,1H3,(H,25,26) |
InChI Key |
CHZIAMJENFGBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CN=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















